Gly-Pro p-nitroanilide p-toluenesulfonate salt
Overview
Description
Gly-Pro p-nitroanilide p-toluenesulfonate salt, also known as GPDA or Gly-Pro-pNA TosOH, is a compound with the empirical formula C13H16N4O4 · C7H8O3S . It has a molecular weight of 464.49 . This compound is used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in serum and brush border homogenates .
Molecular Structure Analysis
The SMILES string for Gly-Pro p-nitroanilide p-toluenesulfonate salt isCc1ccc (cc1)S (O) (=O)=O.NCC (=O)N2CCC [C@H]2C (=O)Nc3ccc (cc3) [N+] ( [O-])=O
. The InChI is 1S/C13H16N4O4.C7H8O3S/c14-8-12 (18)16-7-1-2-11 (16)13 (19)15-9-3-5-10 (6-4-9)17 (20)21;1-6-2-4-7 (5-3-6)11 (8,9)10/h3-6,11H,1-2,7-8,14H2, (H,15,19);2-5H,1H3, (H,8,9,10)/t11-;/m0./s1
. Physical And Chemical Properties Analysis
Gly-Pro p-nitroanilide p-toluenesulfonate salt is a powder that is soluble in 1 M HCl at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .Scientific Research Applications
Chromogenic Substrates in Enzyme Assays
Gly-Pro p-nitroanilide, along with other p-nitroanilides of dipeptides, has been synthesized for use as chromogenic substrates in enzyme assays. These compounds facilitate a simple assay of enzymes like X-prolyl dipeptidyl-aminopeptidase, where the liberation of p-nitroaniline is measured spectrophotometrically. This has enabled the assessment of enzyme activity in various biological samples, such as human serum (Nagatsu et al., 1976).
Studying Enzyme Properties
The use of Gly-Pro p-nitroanilide tosylate in assays has provided insights into the properties of enzymes like dipeptidyl-peptidase IV (DPPIV) from rat liver. This research has highlighted the enzyme's preference for substrates with a penultimate prolyl residue and its unique characteristics, such as being a membrane-bound glycoprotein (Ikehara, Ogata & Misumi, 1994).
Exploring Enzyme Localization and Function
Studies using gamma-glutamyl-p-nitroanilide have provided valuable information about the localization and function of enzymes like γ-glutamyltranspeptidase in organs such as the rat kidney. Such research helps in understanding the metabolic processes and enzyme activities at different cellular locations (Dass & Welbourne, 1981).
Assisting in Kinetic Studies of Enzymes
The compound has been instrumental in kinetic studies of enzymes like γ-glutamyltransferase. These studies, often employing techniques like electrophoretically mediated microanalysis, provide crucial data on enzyme kinetics, such as the Michaelis constant, enhancing our understanding of enzyme behavior (Van Dyck, Van Schepdael & Hoogmartens, 2002).
Purification and Characterization of Enzymes
The use of Gly-Pro p-nitroanilide has enabled the purification and partial characterization of specific enzymes from organisms like Lactobacillus helveticus. This process involves determining enzyme activity, optimal conditions for activity, and the effect of various substances on the enzyme (Khalid & Marth, 1990).
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628400 | |
Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Pro p-nitroanilide p-toluenesulfonate salt | |
CAS RN |
65096-46-0 | |
Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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